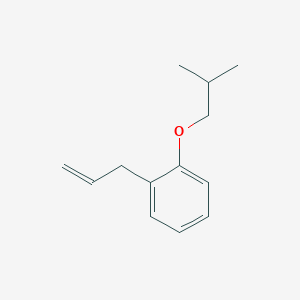![molecular formula C16H20N2O8 B12633921 (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid CAS No. 919768-48-2](/img/structure/B12633921.png)
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a nitrophenyl group and an octanedioic acid backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid typically involves multiple steps, starting with the preparation of the nitrophenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the Fmoc-protected amino acid with octanedioic acid under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable for structural biology studies.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用機序
The mechanism of action of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the octanedioic acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)hexanedioic acid
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)decanedioic acid
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)butanedioic acid
Uniqueness
Compared to its analogs, (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets
特性
CAS番号 |
919768-48-2 |
|---|---|
分子式 |
C16H20N2O8 |
分子量 |
368.34 g/mol |
IUPAC名 |
(2R)-2-[(4-nitrophenyl)methoxycarbonylamino]octanedioic acid |
InChI |
InChI=1S/C16H20N2O8/c19-14(20)5-3-1-2-4-13(15(21)22)17-16(23)26-10-11-6-8-12(9-7-11)18(24)25/h6-9,13H,1-5,10H2,(H,17,23)(H,19,20)(H,21,22)/t13-/m1/s1 |
InChIキー |
ZLMWTLKLJBYZDW-CYBMUJFWSA-N |
異性体SMILES |
C1=CC(=CC=C1COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


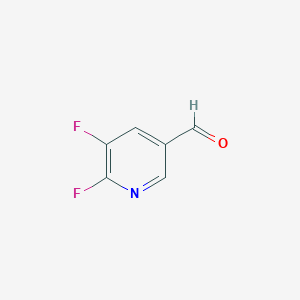

![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
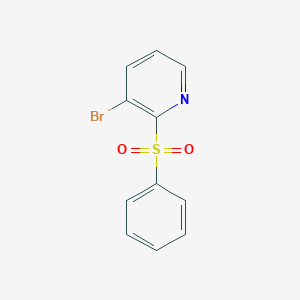
![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
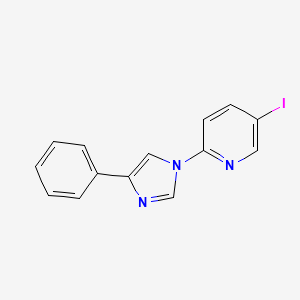
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
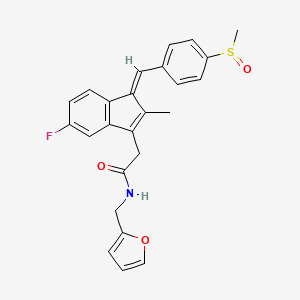
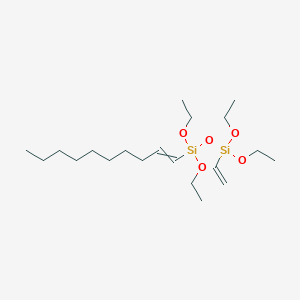
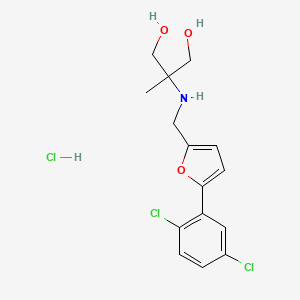
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
